L-Isoleucyl-L-valine Methyl Ester

Description

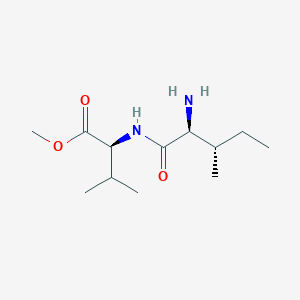

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C12H24N2O3/c1-6-8(4)9(13)11(15)14-10(7(2)3)12(16)17-5/h7-10H,6,13H2,1-5H3,(H,14,15)/t8-,9-,10-/m0/s1 |

InChI Key |

FLJWXGYLAKEICP-GUBZILKMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for L Isoleucyl L Valine Methyl Ester and Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) is a traditional yet versatile approach for constructing peptides. nih.gov This method involves carrying out the reactions in a homogenous liquid medium, which allows for a wide variety of reaction conditions and purification techniques. bachem.com

Protecting Group Chemistry in Dipeptide Methyl Ester Synthesis

A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini, as well as on any reactive amino acid side chains. pianetachimica.it In the synthesis of a dipeptide methyl ester, the amino group of the first amino acid and the carboxyl group of the second are temporarily masked. pianetachimica.itlibretexts.org

Commonly used N-terminal protecting groups in solution-phase synthesis include the tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z) groups. bachem.comgoogle.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and can be removed with a mild acid like trifluoroacetic acid (TFA). libretexts.org The Z group is another option for temporary protection. bachem.com For the C-terminal carboxyl group, protection is often achieved by converting it into a methyl or benzyl (B1604629) ester. libretexts.org

The selection of protecting groups is crucial and must be compatible with the reaction conditions of the subsequent coupling and deprotection steps. bachem.com For instance, in a Boc/Bzl strategy, the Boc group protects the α-amino group while a benzyl-based group protects the side chain, allowing for selective deprotection. bachem.com

Coupling Reagents and Their Application (e.g., N,N'-Dicyclohexylcarbodiimide)

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. creative-peptides.com N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for this purpose. creative-peptides.comwikipedia.orgthieme-connect.dechemicalbook.com

DCC facilitates the amide bond formation by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, resulting in the formation of the peptide bond. creative-peptides.com A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. thieme-connect.dechemicalbook.com To suppress potential racemization and side reactions like acyl urea (B33335) formation, additives such as N-hydroxysuccinimide can be used in conjunction with DCC. thieme-connect.de

The reaction is typically carried out in solvents like dichloromethane, tetrahydrofuran, or dimethylformamide, where DCC is highly soluble. wikipedia.org The mild reaction conditions offered by the DCC coupling method make it suitable for the synthesis of complex molecules. thieme-connect.de

| Coupling Reagent | Description | Byproduct |

| N,N'-Dicyclohexylcarbodiimide (DCC) | A powerful dehydrating agent that activates the carboxyl group of an amino acid to facilitate peptide bond formation. creative-peptides.comchemicalbook.comresearchgate.net | N,N'-dicyclohexylurea (DCU) |

Esterification Techniques for Carboxyl Group Derivatization (e.g., Thionyl Chloride/Methanol)

The synthesis of L-Isoleucyl-L-valine methyl ester specifically requires the esterification of the C-terminal valine residue. A common and effective method for preparing amino acid methyl esters is the reaction with thionyl chloride (SOCl₂) in anhydrous methanol (B129727). pianetachimica.itresearchgate.net

This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate. masterorganicchemistry.com The methanol then acts as a nucleophile, attacking the acyl chloride to form the methyl ester. researchgate.netmasterorganicchemistry.com This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. masterorganicchemistry.com

The procedure typically involves the slow, dropwise addition of thionyl chloride to cold methanol to control the exothermic reaction, followed by the addition of the amino acid. pianetachimica.itresearchgate.net The reaction mixture is then often refluxed to ensure complete esterification. researchgate.netgoogle.com This technique is widely applicable for the esterification of various amino acids, including L-valine, to produce their corresponding methyl ester hydrochlorides in high yield and purity. google.comgoogle.com

| Reagent | Role in Esterification | Typical Conditions |

| **Thionyl Chloride (SOCl₂) ** | Converts the carboxylic acid to a reactive acyl chloride. masterorganicchemistry.com | Added dropwise to cold methanol. pianetachimica.itresearchgate.net |

| Methanol (CH₃OH) | Acts as the nucleophile to form the methyl ester. researchgate.netmasterorganicchemistry.com | Used as both reagent and solvent. researchgate.net |

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a streamlined alternative to solution-phase methods. libretexts.org In SPPS, the growing peptide chain is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. nih.govbachem.com

Resin Selection and Loading in Dipeptide Methyl Ester Synthesis

The choice of resin is a critical first step in SPPS. For the synthesis of a peptide with a C-terminal methyl ester, a specific strategy is required as standard resins are designed to release a C-terminal carboxylic acid or amide. While less common for direct dipeptide methyl ester synthesis, one could theoretically adapt SPPS. This might involve synthesizing the dipeptide on a resin and then cleaving and esterifying it in solution.

Cleavage and Deprotection Protocols

Once the peptide chain is assembled on the solid support, it must be cleaved from the resin and all protecting groups must be removed. nih.gov The cleavage cocktail used depends on the type of resin and the protecting groups employed. thermofisher.com

For peptides synthesized using the common Fmoc/tBu strategy, cleavage and deprotection are typically achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govthermofisher.com The TFA cleavage cocktail often includes scavengers, such as water or triisopropylsilane, to trap the reactive carbocations generated from the cleavage of t-butyl-based side-chain protecting groups. thermofisher.com

For Boc-based synthesis, a two-step deprotection/cleavage procedure might be employed. nih.gov This can involve a weaker acid to remove side-chain protecting groups, followed by a stronger acid, like hydrogen fluoride (B91410) (HF) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to cleave the peptide from the resin. nih.govsigmaaldrich.com The final peptide is then typically precipitated from the cleavage mixture using cold ether. sigmaaldrich.com

| Cleavage Reagent | Strategy | Typical Scavengers |

| Trifluoroacetic Acid (TFA) | Fmoc/tBu | Water, Triisopropylsilane |

| Hydrogen Fluoride (HF) / TMSOTf | Boc | Thioanisole, m-cresol |

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis leverages the best of both chemical and biological catalysis, combining the efficiency of chemical reactions for creating simple building blocks with the high selectivity and mild reaction conditions of enzymes for complex bond formations. nih.gov This hybrid approach is particularly effective for producing peptides like this compound, minimizing the need for extensive protecting group strategies and reducing the risk of racemization.

The formation of this compound involves two key steps amenable to enzyme catalysis: the initial esterification of the C-terminal amino acid (L-valine) and the subsequent formation of the peptide bond with L-isoleucine. While the esterification of L-valine to L-valine methyl ester can be achieved chemically, for instance by using thionyl chloride in methanol, enzymatic methods offer a greener alternative. google.com

The core of the chemo-enzymatic strategy lies in the enzyme-catalyzed peptide bond formation. This is typically accomplished by using proteases or esterases in reverse. mdpi.com The reaction can proceed via two distinct mechanisms: thermodynamic control or kinetic control.

Thermodynamically Controlled Synthesis: In this approach, the equilibrium of the protease-catalyzed hydrolysis reaction is shifted towards synthesis. mdpi.com This is often achieved by altering the reaction conditions, such as decreasing the water content or using high concentrations of substrates, to favor the condensation reaction over peptide bond cleavage.

Kinetically Controlled Synthesis: This is the more common and efficient method for peptide synthesis. It involves the use of an activated acyl donor, such as an amino acid ester (e.g., L-isoleucine ester), and a nucleophile (L-valine methyl ester). An enzyme, often a serine protease like α-chymotrypsin or a cysteine protease like papain, first reacts with the acyl donor to form a covalent acyl-enzyme intermediate. nih.gov This activated intermediate then undergoes aminolysis by the amino group of the nucleophile (L-valine methyl ester) to form the dipeptide. rsc.org This process is virtually irreversible and generally faster than the competing hydrolysis of the intermediate, leading to high yields of the desired peptide. acs.org

The following table provides a comparative overview of the two enzymatic control mechanisms.

| Feature | Kinetically Controlled Synthesis | Thermodynamically Controlled Synthesis |

| Acyl Donor | Activated (e.g., ester or amide) | Unactivated (carboxyl group) |

| Reaction Rate | Fast | Slow |

| Enzyme State | Acyl-enzyme intermediate formed | No covalent intermediate |

| pH Optimum | Often shifted from hydrolysis optimum | Close to hydrolysis optimum |

| Yield | Potentially high, but susceptible to secondary hydrolysis | Dependent on equilibrium position |

| Side Reactions | Possible hydrolysis of substrate and product | Fewer side reactions, but requires equilibrium shift |

A significant advantage of using biocatalysts is their inherent stereoselectivity. Enzymes such as proteases and esterases possess chiral active sites that can precisely distinguish between different stereoisomers of a substrate. nih.gov In the synthesis of this compound, this ensures that the peptide bond is formed exclusively between the L-enantiomers of both isoleucine and valine, preserving the desired stereochemistry without racemization—a common problem in purely chemical peptide synthesis. acs.org

The use of biocatalysts like α-oxo-amine synthases has also been demonstrated for the site- and stereoselective production of α-deuterated amino acids and their esters, highlighting the high degree of stereocontrol achievable with enzymatic systems. nih.gov This stereospecificity is crucial as the biological activity of peptides is critically dependent on their three-dimensional structure, which is dictated by the configuration of their constituent amino acids. Non-lipolytic esterases, which prefer water-soluble esters with short-chain acyl groups, have shown great potential as enantioselective biocatalysts in various synthetic applications. nih.gov

Derivatization Strategies for this compound

The dipeptide this compound can be chemically modified to create analogues with enhanced properties, such as increased stability, altered biological activity, or suitability for conjugation to other molecules.

N-methylation, the introduction of a methyl group to a nitrogen atom, is a common modification in peptide chemistry. Methylating the nitrogen of the peptide bond can increase the peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and constrain its conformational flexibility, which can lead to higher receptor affinity and selectivity.

While direct N-methylation of a pre-formed dipeptide is challenging, it can be achieved using specific reagents under controlled conditions. More commonly, N-methylated amino acid precursors, such as N-Methyl-L-valine methyl ester, are synthesized and then incorporated into the peptide chain. thermofisher.comfishersci.ca

Bioconjugation involves attaching a peptide to another biomolecule, a fluorescent tag, a drug, or a solid support. To achieve this, this compound must first be functionalized with a reactive group. The free N-terminal amino group of L-isoleucine is a common site for such modifications.

For example, a linker molecule containing a carboxylic acid can be coupled to the N-terminus via standard amide bond formation, often using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). nih.govacs.org The other end of the linker can possess a group suitable for "click chemistry," such as an azide (B81097) or an alkyne, allowing for highly efficient and specific conjugation to a partner molecule. mdpi.com This strategy is widely used to prepare peptide-drug conjugates and functionalized peptides for diagnostic and research applications. mdpi.comnih.gov

The table below summarizes common functionalization reactions used for peptide bioconjugation.

| Reaction | Functional Group on Peptide | Reagent/Partner Group | Resulting Linkage |

| Amide Bond Formation | Amine (-NH₂) | Activated Carboxylic Acid (e.g., NHS-ester) | Amide |

| Thiol-Maleimide | Thiol (-SH) | Maleimide | Thioether |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne or Azide | Azide or Alkyne (with Cu(I) catalyst) | Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne (strained) or Azide | Azide or Alkyne (strained) | Triazole |

| Oxime Ligation | Aldehyde or Ketone | Aminooxy or Hydrazine | Oxime or Hydrazone |

Pseudopeptides are analogues in which one or more of the amide bonds are replaced with a non-peptidic linkage. This modification is primarily aimed at increasing metabolic stability against peptidases and fine-tuning the conformational properties of the peptide.

A common strategy is to replace the amide bond [-CO-NH-] with a reduced amide bond (a methylene (B1212753) amine, [-CH₂-NH-]) or an alkene isostere. For instance, a (Z)-alkene can be synthesized to replace the peptide bond, resulting in a geometrically constrained mimetic. figshare.com The synthesis of such analogues requires multi-step chemical routes that build the non-standard linkage between the appropriately modified amino acid precursors. These pseudopeptide analogues of this compound could serve as important tools in drug discovery to explore structure-activity relationships.

Optimization of Reaction Conditions and Yield for Academic Research Scales

The synthesis of this compound typically involves the coupling of an N-protected L-isoleucine derivative with L-valine methyl ester. The optimization of this reaction is crucial for maximizing the yield and minimizing side reactions, such as racemization. Key parameters that are often adjusted include the choice of coupling reagents, additives, solvents, temperature, and reaction time.

Coupling Reagents and Additives:

A variety of coupling reagents are available for peptide bond formation, each with its own mechanism and effectiveness, especially when dealing with sterically hindered amino acids. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They activate the carboxylic acid of the N-protected L-isoleucine, making it susceptible to nucleophilic attack by the amino group of L-valine methyl ester. To suppress racemization and improve yields, carbodiimides are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high coupling efficiency.

Uronium Salts: Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly effective and rapid coupling agents. They are often preferred for difficult couplings involving sterically hindered amino acids.

The selection of the coupling reagent and additive combination is critical and is often the first parameter to be optimized.

Solvent Selection:

The choice of solvent can significantly influence the reaction rate and the solubility of the reactants. Dichloromethane (DCM) and dimethylformamide (DMF) are the most commonly used solvents for peptide coupling reactions in solution-phase synthesis. Acetonitrile (B52724) (ACN) has also been shown to be an excellent choice for the coupling of hindered amino acids. The polarity and boiling point of the solvent can affect the reaction kinetics and the ease of product purification.

Temperature Control:

Maintaining an appropriate reaction temperature is crucial to prevent racemization, a common side reaction where the stereochemical integrity of the amino acids is compromised. Coupling reactions are typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. For particularly difficult couplings, elevated temperatures might be necessary, but this increases the risk of racemization and other side reactions.

Reaction Time:

The duration of the coupling reaction is another important parameter to optimize. The reaction progress is often monitored using techniques like thin-layer chromatography (TLC). While a longer reaction time may lead to a higher yield, it can also increase the extent of side reactions. Therefore, the optimal reaction time is a balance between achieving a high yield and maintaining the purity of the product.

Detailed Research Findings:

Another comparative study of various coupling reagents for dipeptide synthesis found that benzotriazol-1-yl-oxytris(dimethylamino) phosphonium hexafluorophosphate (BOP) generally provided the highest yields and the least amount of racemization capes.gov.br. For hindered amino acids, the use of N-(Cbz- and Fmoc-alpha-aminoacyl)benzotriazoles has been shown to be an effective coupling method, yielding dipeptides with complete retention of chirality in high yields nih.gov.

The following interactive data tables illustrate hypothetical optimization studies for the synthesis of N-Boc-L-Isoleucyl-L-valine methyl ester, based on the general principles of peptide coupling optimization.

Table 1: Optimization of Coupling Reagent and Additive

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | HOBt | DMF | 0 to RT | 24 | 75 |

| 2 | EDC | HOBt | DMF | 0 to RT | 24 | 72 |

| 3 | HBTU | - | DMF | 0 to RT | 12 | 85 |

| 4 | HATU | - | DMF | 0 to RT | 12 | 88 |

| 5 | PyBOP | - | DMF | 0 to RT | 12 | 82 |

This table presents a hypothetical comparison of different coupling reagents for the synthesis of N-Boc-L-Isoleucyl-L-valine methyl ester. The yields are illustrative and demonstrate the generally higher efficiency of uronium and phosphonium-based reagents for coupling hindered amino acids.

Table 2: Optimization of Solvent

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DMF | 0 to RT | 12 | 88 |

| 2 | HATU | DCM | 0 to RT | 12 | 80 |

| 3 | HATU | ACN | 0 to RT | 12 | 86 |

| 4 | HATU | THF | 0 to RT | 12 | 75 |

This table illustrates the effect of different solvents on the yield of the coupling reaction, using the optimal coupling reagent from the previous table. DMF often provides the best results due to its excellent solvating properties for peptides.

Table 3: Optimization of Reaction Temperature

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DMF | 0 | 24 | 70 |

| 2 | HATU | DMF | 0 to RT | 12 | 88 |

| 3 | HATU | DMF | RT | 12 | 85 |

| 4 | HATU | DMF | 40 | 8 | 82 |

This table shows the impact of reaction temperature on the yield. While higher temperatures can accelerate the reaction, they may also lead to lower yields due to side reactions. A common and effective strategy is to start the reaction at a low temperature and allow it to proceed to completion at room temperature.

Structural and Conformational Analysis of L Isoleucyl L Valine Methyl Ester

Advanced Crystallographic Investigations

Crystallographic studies provide definitive information on the three-dimensional arrangement of atoms in the solid state. For peptides, this includes the precise geometry of the peptide backbone, the orientation of amino acid side chains, and the patterns of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules, including their absolute configuration and preferred conformations. nih.gov While a specific structure for L-Isoleucyl-L-valine methyl ester is not available, analysis of its N-protected derivative, N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester (Boc-Ile-Val-OMe), offers significant insights.

This derivative crystallizes in the hexagonal space group P6₅, with three crystallographically independent molecules (A, B, and C) in the asymmetric unit. researchgate.net The presence of multiple independent molecules indicates slight conformational differences influenced by their specific positions within the crystal lattice. All three molecules adopt a generally extended conformation. researchgate.net The side chains of the isoleucine and valine residues exhibit specific rotameric states; for instance, in the three independent molecules, the isoleucine side chains adopt g(-)t, g(-)g(-), and g(-)t conformations, respectively. researchgate.net

Table 1: Crystallographic Data for N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Formula Weight | 344.46 |

| Crystal System | Hexagonal |

| Space Group | P6₅ |

| a, b (Å) | 20.2856 |

| c (Å) | 27.160 |

| Z | 18 |

| Dcal (Mg cm⁻³) | 1.064 |

Data sourced from ResearchGate. researchgate.net

A critical parameter in peptide structure is the conformation of the amide bond linking the amino acid residues. In the crystal structure of the analogue Boc-Ile-Val-OMe, the peptide units are observed to be in a trans conformation. researchgate.net This arrangement, where the Cα atoms of the adjacent residues are on opposite sides of the peptide bond, is the most sterically favorable and energetically preferred conformation for nearly all peptide bonds in proteins and small peptides, with the exception of X-Proline linkages. It is therefore highly probable that the peptide bond in this compound also adopts this stable trans conformation.

The packing of peptide molecules in a crystal is directed by a network of non-covalent interactions, primarily hydrogen bonds. In the case of N-protected dipeptide analogues, these interactions create well-defined supramolecular architectures. For Boc-Ile-Val-OMe, the molecules are organized into an infinite ribbon of a β-sheet structure, which subsequently forms a helical arrangement along the c-axis. researchgate.net This structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds. researchgate.net

Similarly, the crystal structure of N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester reveals that the main-chain functional groups are linked by hydrogen bonds to form tapes with the characteristics of parallel β-sheets. nih.govresearchgate.net These tapes exhibit a left-handed twist, creating a helical structure that completes a full turn over six peptide molecules. nih.govresearchgate.net These findings suggest that this compound, with its available N-H and C=O groups, would also be expected to form extensive hydrogen-bonding networks, likely resulting in sheet-like or helical packing arrangements in the solid state.

Spectroscopic Characterization in Solution and Solid State

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for probing the structure and dynamics of molecules in solution.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For peptides, techniques like the Transferred Nuclear Overhauser Effect (TRNOE) can be used to determine the conformation of amino acids when they are bound to larger molecules like enzymes. nih.gov For instance, studies on L-isoleucine and L-valine bound to isoleucyl-tRNA synthetase have determined their specific side-chain conformations in the enzyme's active site. nih.gov While this reflects a bound state, it demonstrates the power of NMR in elucidating the conformational dynamics that are also relevant to the free dipeptide in solution.

The ¹H and ¹³C NMR spectra provide a fingerprint of a molecule's structure. Each unique proton and carbon atom gives rise to a signal with a specific chemical shift (δ) that is sensitive to its electronic environment. While specific spectral data for this compound is not provided in the search results, data from related compounds like N-Cinnamoyl-L-valine methyl ester can offer insight into the expected chemical shifts, particularly for the valine portion of the molecule.

The ¹³C NMR spectrum for N-Cinnamoyl-L-valine methyl ester shows distinct signals for the carbonyl carbons of the amide and ester groups, the α-carbon, and the side-chain carbons, providing a reference for the expected chemical environments in a modified dipeptide ester. researchgate.net

Table 2: ¹³C NMR Chemical Shift Data for N-Cinnamoyl-L-valine methyl ester

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| γ-CH₃ | 17.9 and 19.0 |

| β-CH | 31.6 |

| OCH₃ | 52.3 |

| α-CH | 57.1 |

| CONH | 167.4 |

| COOCH₃ | 171.5 |

Data is for the valine methyl ester portion of the molecule, recorded in CDCl₃. Sourced from ResearchGate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

2D NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information on the connectivity of atoms and their spatial proximity. acs.orgnmims.eduyoutube.com For a dipeptide like this compound, several 2D NMR experiments would be instrumental in its structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. acs.orgbiopchem.education It would be used to identify the spin systems of the isoleucine and valine residues, connecting the amide proton (NH) to the alpha-proton (Hα), and the Hα to the side-chain protons (Hβ, Hγ, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum would allow for the assignment of the carbon and nitrogen atoms in the peptide backbone and side chains.

Illustrative ¹H NMR Chemical Shift Assignments for a Dipeptide

| Proton | Isoleucine Residue (ppm) | Valine Residue (ppm) |

|---|---|---|

| NH | ~7.5-8.5 | ~7.5-8.5 |

| Hα | ~4.0-4.5 | ~4.0-4.5 |

| Hβ | ~1.8-2.2 | ~2.0-2.4 |

| Hγ (CH) | ~1.2-1.6 | ~0.9-1.1 |

| Hγ (CH₃) | ~0.8-1.0 | N/A |

| Hδ (CH₃) | ~0.8-1.0 | N/A |

| OCH₃ | ~3.6-3.8 | ~3.6-3.8 |

Note: These are typical chemical shift ranges and would vary based on the solvent and specific conformation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its secondary structure. nih.govacs.orgsemanticscholar.org The analysis of amide bands is particularly important for peptides.

Amide I (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the secondary structure. For instance, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets are observed at lower frequencies (1620-1640 cm⁻¹ for intermolecular hydrogen-bonded sheets) and turns appear at higher frequencies.

Amide II (1510-1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation but is often more complex to interpret than the Amide I band.

Amide III (1220-1330 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. The intensities of Amide III components can help in determining the populations of different conformations. nih.gov

While specific FTIR and Raman spectra for this compound were not found in the searched literature, the analysis of these spectra would provide insights into its conformational preferences in different environments (e.g., solid state vs. solution). The population of β-conformations is known to increase in valine-containing dipeptides. nih.gov

Typical Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1650 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Helical Preferences

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. americanpeptidesociety.orgnih.govgfpp.fr It is a highly sensitive technique for studying the secondary structure of peptides and proteins in solution. pnas.org

The shape and magnitude of the ECD spectrum in the far-UV region (190-250 nm) are characteristic of the type of secondary structure present.

α-Helices typically exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets show a negative band around 215-220 nm and a positive band between 195 and 200 nm.

Random coils generally display a strong negative band around 200 nm.

For a short dipeptide like this compound, which is unlikely to form a stable helix on its own, ECD could still provide information about its predominant solution conformation and any tendencies towards turn-like structures. No specific ECD studies for this compound were identified in the performed searches.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques for studying the structure and dynamics of molecules like this compound.

Quantum Chemical Calculations for Electronic Structure and Conformational Landscapes

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and to map the potential energy surface of a molecule. acs.orgnih.govrutgers.eduacs.orgosu.edu For this compound, these calculations would allow for:

The determination of the relative energies of different conformations (e.g., various rotamers of the side chains and different backbone dihedral angles).

The construction of a Ramachandran plot, which shows the energetically allowed regions for the backbone dihedral angles (φ and ψ).

The analysis of intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations.

While extensive quantum chemical studies have been performed on dipeptides in general, acs.org specific studies focused on the detailed conformational landscape of this compound are not prevalent in the reviewed literature.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.comnih.govresearchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule like this compound in different environments (e.g., in a solvent like water).

An MD simulation starting from the crystal structure would reveal:

The range of conformations accessible to the peptide at a given temperature.

The timescales of conformational transitions.

The interactions between the peptide and solvent molecules, which can influence its preferred conformation.

MD simulations are particularly useful for understanding how the bulky isoleucine and valine side chains might restrict the conformational freedom of the peptide backbone. acs.org No specific MD simulation studies for this compound were found in the conducted searches.

Prediction of Three-Dimensional Structures of Peptide Fragments

The prediction of the three-dimensional structure of peptides from their amino acid sequence is a major challenge in computational biology. researchgate.netnih.govstrath.ac.uk For a small peptide like this compound, the most accurate representation of its three-dimensional structure is derived from experimental data, such as the X-ray crystal structure discussed previously. tandfonline.comconnectedpapers.comntu.edu.sgresearchgate.net

Computational methods can be used to predict the structure ab initio or through homology modeling, but for a molecule of this size, the primary value of computational prediction lies in exploring the conformational ensemble in solution, as a complement to experimental techniques like NMR. The known crystal structure serves as an excellent benchmark for validating and refining computational models and force fields.

Biochemical and Enzymatic Interaction Studies

Interactions with Aminoacyl-tRNA Synthetases (aaRS)

Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov The interaction of L-Isoleucyl-L-valine Methyl Ester with these enzymes, particularly Isoleucyl-tRNA Synthetase (IleRS), provides significant insights into the mechanisms of substrate recognition and the editing processes that safeguard against errors in translation.

Substrate Recognition and Specificity by Isoleucyl-tRNA Synthetase (IleRS)

Isoleucyl-tRNA synthetase (IleRS) is responsible for specifically recognizing isoleucine and attaching it to its cognate tRNA (tRNAIle). However, due to the structural similarity between isoleucine and valine, which differ by only a single methyl group, IleRS can mistakenly activate valine. ebi.ac.ukvirginia.edu This misactivation leads to the formation of a valyl-adenylate intermediate. nih.govnih.gov

The editing domain of IleRS plays a critical role in distinguishing between the correct substrate, isoleucine, and the incorrect one, valine. nih.govebi.ac.uk Crystal structures of the Thermus thermophilus IleRS editing domain have revealed that the binding pocket is precisely sized to accommodate valine, but the additional methyl group of isoleucine would create a steric clash, preventing its stable binding within the editing site. rcsb.org This structural constraint is a key determinant of substrate specificity in the editing process. The recognition of the valine side-chain within the editing active site involves specific interactions with amino acid residues such as Thr233 and His319 in T. thermophilus IleRS. nih.gov

Valine/Isoleucine Editing Mechanisms and Fidelity of Protein Synthesis

To prevent the incorporation of valine at isoleucine positions during protein synthesis, IleRS possesses sophisticated editing or proofreading mechanisms. ebi.ac.uknih.gov These mechanisms operate at two stages: pre-transfer and post-transfer editing.

Pre-transfer editing: This process involves the hydrolysis of the misactivated valyl-adenylate intermediate before it is transferred to tRNAIle. nih.gov The binding of tRNAIle to the IleRS-Val-AMP complex triggers a conformational change that leads to the rapid hydrolysis of the incorrect intermediate. nih.govias.edu This prevents the formation of mischarged Val-tRNAIle.

Post-transfer editing: If some valyl-adenylate escapes pre-transfer editing and is transferred to tRNAIle, the resulting Val-tRNAIle is rapidly deacylated by the editing domain of IleRS. nih.govresearchgate.net The enzyme recognizes the misacylated tRNA and hydrolyzes the ester bond between valine and the tRNA, releasing free valine and tRNAIle. nih.govresearchgate.net The rate of this hydrolytic editing is significantly faster for the incorrect Val-tRNAIle than for the correctly charged Ile-tRNAIle. nih.gov

These dual-sieve editing mechanisms, acting at both the amino acid activation and the tRNA charging steps, ensure a high degree of fidelity in protein synthesis, with an error rate of less than one in 3,000 for IleRS. ebi.ac.ukvirginia.edunih.gov

Mechanistic Insights into ATP-PPi Exchange and Aminoacylation Reactions

Amino Acid Activation: The cognate amino acid (isoleucine) reacts with ATP to form an enzyme-bound aminoacyl-adenylate (Ile-AMP) and release pyrophosphate (PPi). nih.govnih.gov This reaction is reversible, and the exchange of [32P]PPi into ATP is a classic assay for measuring the activation of an amino acid. nih.govias.ac.in Although IleRS can also activate valine to form Val-AMP, the subsequent steps ensure this error is corrected. nih.govias.edu

Aminoacyl Transfer: The activated amino acid is then transferred from the adenylate to the 3'-end of its cognate tRNA, forming aminoacyl-tRNA (Ile-tRNAIle) and releasing AMP. nih.govnih.gov

Kinetic studies have provided detailed insights into the mechanism of these reactions. The binding of substrates and release of products follow a specific order. For the aminoacylation of tRNAIle with isoleucine, a bi-bi uni-uni ping-pong mechanism has been proposed, while a different mechanism is observed for the reaction with valine. nih.gov The presence of tRNA is crucial for the hydrolytic editing of misactivated valine. nih.govnih.gov In the absence of tRNA, the incorrect Val-AMP intermediate can remain bound to the enzyme. ebi.ac.uk However, the addition of tRNAIle triggers the hydrolysis of the Val-AMP intermediate, demonstrating the critical role of the tRNA in initiating the proofreading response. nih.govias.edu

Substrate Specificity and Catalysis by Carboxylesterases (CES)

Carboxylesterases (CES) are a family of enzymes primarily located in the liver and small intestine that are responsible for the hydrolysis of a wide variety of ester-containing compounds. nih.govnih.govnih.gov The interaction of this compound with these enzymes is relevant to its metabolic fate if it were to be considered as a prodrug moiety.

Enzymatic Hydrolysis Kinetics and Mechanisms

Carboxylesterases catalyze the hydrolysis of ester bonds through a serine hydrolase mechanism, which typically involves a catalytic triad (B1167595) of serine, histidine, and a carboxylic acid residue (e.g., glutamate (B1630785) or aspartate). mdpi.com The reaction proceeds via a two-step process involving the formation of an acyl-enzyme intermediate followed by its deacylation by water. mdpi.comnih.gov

The kinetics of hydrolysis by CES can be described by the Michaelis-Menten model, characterized by the parameters Km (Michaelis constant, reflecting substrate binding affinity) and Vmax (maximum reaction velocity). nih.gov For some substrates, the rate-determining step is the deacylation of the enzyme. nih.gov The specific kinetics for the hydrolysis of this compound by different CES isozymes would depend on the structural features of the dipeptide ester.

Interactive Data Table: Kinetic Parameters of Carboxylesterase Activity

This table presents hypothetical kinetic data for the hydrolysis of various ester substrates by different carboxylesterase isozymes, illustrating the principles of enzyme kinetics.

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) |

| Cocaine | hiCE (CES2) | 202 | 589 |

| p-Aminobenzoic Acid Propyl Ester | hCE-1 | 500 | 1200 |

| p-Aminobenzoic Acid Propyl Ester | hCE-2 | 150 | 300 |

| L-Valine Methyl Ester | rPEPT1 | 3600 | N/A |

| L-Valine Methyl Ester | rPEPT2 | 830 | N/A |

Note: Km and Vmax values are illustrative and based on data for similar compounds to demonstrate enzyme-substrate interactions. nih.govnih.gov N/A indicates that the specific value was not applicable or reported in the context of the cited study.

Influence of Amino Acid Promoiety on Esterase Activity

The structure of the amino acid promoiety in an ester prodrug significantly influences its recognition and hydrolysis by carboxylesterases. researchgate.netacs.org Studies with various amino acid ester prodrugs of nucleoside analogs have shown that CES1 exhibits high catalytic efficiency for prodrugs containing a phenylalanyl moiety, but is over 100-fold less efficient with valyl or isoleucyl prodrugs. researchgate.net This suggests that the bulky, branched side chains of valine and isoleucine may not fit optimally into the active site of CES1.

In contrast, the stereochemistry and the specific amino acid can have a profound effect on the rate of hydrolysis. L-amino acid esters are generally hydrolyzed much faster than their D-amino acid counterparts. researchgate.net Furthermore, the type of amino acid has a significant impact; for example, proline and phenylalanine ester prodrugs have been observed to hydrolyze much faster than the corresponding valine ester prodrugs. researchgate.net The stability of the ester bond itself can also be influenced by the electron-donating or -withdrawing properties of the amino acid side chain. acs.org These findings highlight the critical role of the amino acid structure in determining the substrate specificity and catalytic efficiency of carboxylesterases. researchgate.netresearchgate.netnih.gov

Modulation of Protease Activity

While dipeptide structures are fundamental to protease-substrate interactions, specific studies detailing the inhibitory activity of this compound against proteases are not extensively documented in publicly available research. However, the principles of protease inhibition by related dipeptide mimics provide a framework for understanding its potential role.

There is no direct research available that evaluates this compound as an inhibitor of HIV-1 proteinase. Research into HIV-1 protease inhibitors has primarily focused on complex dipeptide isosteres that act as transition-state mimetics of the natural Gag and Gag-Pol polyprotein substrates. nih.govnih.gov These inhibitors are designed to fit within the protease's active site and block its function, which is essential for viral maturation. nih.gov Potent inhibitors often incorporate non-standard moieties, such as hydroxyethylene or (hydroxyethyl)hydrazine isosteres and specialized P2/P2' ligands, to enhance binding affinity and resistance profiles. nih.govacs.org Simple dipeptide esters like this compound are not typically reported as potent inhibitors in this context.

Derivatives of L-valine have been synthesized and tested as inhibitors for other types of proteases, such as Clostridium histolyticum collagenase. nih.gov For instance, sulfonylated L-valine hydroxamate derivatives have shown significant inhibitory activity, demonstrating that the valine structure can be a scaffold for protease inhibitors when appropriately modified. nih.gov

The mechanism of inhibition for the most successful HIV-1 protease inhibitors involves competitive binding at the enzyme's active site. nih.gov These inhibitors mimic the tetrahedral transition state of peptide bond hydrolysis. The potency of these inhibitors relies on a combination of extensive hydrophobic interactions and a network of hydrogen bonds with the protease backbone. nih.gov

Crystal structures of protease-inhibitor complexes reveal critical interactions. For example, the design of the highly potent inhibitor darunavir (B192927) was guided by maximizing hydrogen bonding interactions with the backbone amides of aspartate residues Asp29 and Asp30 within the protease active site. nih.gov Similarly, other synthetic inhibitors have been optimized by incorporating ligands that form strong hydrogen bonds with these invariant aspartate residues, which are crucial for the enzyme's catalytic activity. nih.gov For a molecule like this compound to act as an inhibitor, it would need to effectively mimic the natural substrate conformation and establish key binding interactions within the protease's S1 and S2 subsites.

Interactions with Peptide Transporters (e.g., PEPT1)

The intestinal peptide transporter 1 (PEPT1) is a key protein responsible for the absorption of di- and tripeptides from the diet. nih.govsolvobiotech.com As a dipeptide ester, this compound is a potential substrate for this class of transporters.

PEPT1 is a high-capacity, low-affinity transporter that mediates the uptake of a wide variety of di- and tripeptides. nih.govnih.gov This transport process is electrogenic and fueled by a transmembrane proton gradient, coupling the influx of peptides to the influx of H+ ions. solvobiotech.comnih.gov While direct transport studies on this compound are not available, research on closely related compounds, such as L-amino acid esters, provides significant insight.

Studies using rat peptide transporters (rPEPT1 and rPEPT2) have demonstrated that L-valine methyl ester is recognized and transported. nih.gov The compound was found to competitively inhibit the uptake of the model dipeptide glycylsarcosine (B1347041) and also induced a trans-stimulation effect, which is strong evidence of its translocation across the cell membrane via these transporters. nih.gov Given that PEPT1's primary role is the absorption of dipeptides, it is highly probable that L-Isoleucyl-L-valine (the dipeptide core of the target compound) is a substrate, and the methyl ester form would likely be recognized as well. nih.gov The use of amino acid esters as a prodrug strategy to enhance the absorption of poorly permeable drugs via PEPT1 is a well-established principle. solvobiotech.comnih.gov

The binding affinity and transport of peptides by PEPT1 are influenced by several structural factors, including charge, hydrophobicity, size, and the flexibility of the amino acid side chains. nih.gov Generally, PEPT1 transports L-enantiomers of di- and tripeptides. solvobiotech.com

Specific studies on L-valine alkyl esters have shown they are effective inhibitors of peptide transport, indicating they are recognized by the transporter's binding site. nih.gov L-valine methyl ester, in particular, competitively inhibited glycylsarcosine uptake in cells expressing rat PEPT1 with a reported inhibition constant (Kᵢ) of 3.6 mM. nih.gov This suggests a moderate affinity for the transporter. The same study noted that L-valine methyl ester was the most potent inhibitor among several L-amino acid methyl esters tested. nih.gov These findings suggest that the L-valine residue is favorable for interaction with the transporter, and by extension, a dipeptide containing L-valine like this compound would also be a candidate for transporter interaction.

| Compound | Transporter | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| L-Valine methyl ester | rPEPT1 | 3.6 mM | nih.gov |

| L-Valine methyl ester | rPEPT2 | 0.83 mM | nih.gov |

| Valacyclovir (L-valyl ester of acyclovir) | rPEPT1 | 2.7 mM | nih.gov |

| Valacyclovir (L-valyl ester of acyclovir) | rPEPT2 | 0.22 mM | nih.gov |

Biosynthetic Pathways and Metabolic Intermediates

There is no evidence to suggest that this compound is a product of natural biosynthetic pathways or a standard metabolic intermediate. The unesterified dipeptide, Isoleucyl-Valine, is listed in the Human Metabolome Database as an "expected" metabolite that could be formed during the incomplete breakdown of proteins, but it has not been directly identified in human tissues or biofluids. The methyl ester form is widely described as a synthetic compound used as an intermediate in the chemical synthesis of larger peptides. sigmaaldrich.comsigmaaldrich.com

Role as an Intermediate in Natural Product Biosynthesis

While direct evidence for this compound as a free intermediate in natural product biosynthesis is not extensively documented, the L-Isoleucyl-L-valine dipeptide moiety is a recognized component of certain secondary metabolites produced by microorganisms. These small heterocyclic molecules are biosynthesized from amino acids by a variety of organisms, including fungi and bacteria, and can exist as standalone cyclic dipeptides or as part of more complex molecular structures. bac-lac.gc.ca

One notable example is the entomopathogenic fungus Beauveria bassiana, which is known to produce a range of insecticidal metabolites. Among these is the cyclic dipeptide cyclo(L-Isoleucyl-L-valine). nih.govuminho.pt The biosynthesis of such cyclic dipeptides often occurs through non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes are responsible for the assembly of a wide array of peptide-based natural products. While the precise biosynthetic pathway for cyclo(L-Isoleucyl-L-valine) in Beauveria bassiana is not fully elucidated, it is hypothesized to involve the sequential activation of L-isoleucine and L-valine by an NRPS, followed by condensation to form the linear dipeptide, which is then cyclized.

The involvement of a methyl ester form of the dipeptide as a direct precursor in this natural process remains a topic for further investigation. In laboratory-based chemical synthesis of peptides, amino acid methyl esters are commonly used as protected intermediates to facilitate the formation of peptide bonds. It is plausible that in some biosynthetic contexts, a similar strategy could be employed by the cell, where the methyl ester serves to activate the carboxyl group for subsequent enzymatic reactions. However, in the context of NRPS-mediated synthesis, the amino acids are typically activated as adenylates and then tethered to the enzyme as thioesters.

The L-Isoleucyl-L-valine dipeptide has also been identified in studies of the archaebacterium Desulfurococcus, although it did not support the growth of the organism on its own. asm.org This suggests its presence as a metabolic product or breakdown component rather than a primary nutrient source.

Enzymatic Derivatization in Biological Systems

The derivatization of peptides through enzymatic action is a common strategy in nature to create chemical diversity and to modify the biological activity and stability of molecules. researchgate.net One of the key enzymatic modifications is N-methylation, the addition of a methyl group to a nitrogen atom. This can occur at the N-terminal α-amino group or on the nitrogen atom of the peptide bond itself. nih.govumn.edu

N-methylation of peptides offers several advantages, including enhanced resistance to degradation by proteases and increased membrane permeability, which are desirable properties for bioactive compounds. researchgate.net The enzymatic N-methylation of peptide backbones is a known modification that can significantly impact the conformation and biological function of a peptide. umn.edu While specific enzymes that catalyze the derivatization of this compound have not been explicitly characterized in the literature, the general mechanisms of enzymatic N-methylation in microorganisms provide a framework for how such a reaction could occur.

The enzymes responsible for these modifications are typically methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. For instance, post-translational N-terminal α-N-methylation is a widespread reaction in both bacteria and eukaryotes. nih.gov In the context of non-ribosomally synthesized peptides, dedicated N-methyltransferase domains can be incorporated into the NRPS assembly line to methylate specific amino acid residues during the elongation of the peptide chain.

Applications in Chemical Biology and Advanced Peptide Research

Building Block for Complex Peptide and Peptidomimetic Scaffolds

The primary role of L-Isoleucyl-L-valine methyl ester in synthetic chemistry is as a building block. Dipeptide units are frequently preferred over single amino acids in solid-phase peptide synthesis (SPPS) as they can help to improve coupling efficiency and minimize side reactions. This dipeptide ester, once its N-terminus is appropriately protected (e.g., with an Fmoc or Boc group), becomes a ready-to-use component for the stepwise assembly of intricate peptide chains and non-natural peptidomimetic structures.

A significant goal in peptide chemistry is to create peptides with fixed, predictable three-dimensional shapes, known as conformationally constrained peptides. These molecules are invaluable as they can offer higher receptor affinity, increased stability against enzymatic degradation, and improved biological activity. This compound and its analogs are instrumental in this area.

Research has demonstrated the use of dipeptide building blocks in the synthesis of complex peptide architectures. For instance, modified dipeptides can be incorporated into long peptide sequences using SPPS to introduce specific structural motifs. ljmu.ac.uk The inherent conformational preferences of the dipeptide unit itself can guide the folding of the entire peptide chain. A study on the protected dipeptide N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester revealed that it crystallizes in a β-strand conformation and self-assembles into a twisted parallel β-sheet structure. nih.gov This finding suggests that incorporating such a Val-Val segment can pre-organize a synthetic peptide to adopt a β-sheet character, a common secondary structure in proteins. nih.gov By strategically placing such dipeptide blocks, chemists can design and build larger peptides with a higher propensity to fold into desired, stable conformations. nih.gov

| Crystallographic Data for N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester nih.gov | |

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂O₅ |

| Crystal System | Not specified, but forms β-sheets |

| Key Conformation | β-strand / polyproline II backbone |

| Supramolecular Assembly | Twisted parallel β-sheet (left-handed helix) |

| Molecules per 360° turn | 6 |

This interactive table summarizes the structural properties of a related protected dipeptide, illustrating its tendency to form ordered secondary structures.

Peptide libraries are vast collections of different peptide sequences that can be screened simultaneously to identify molecules with a specific biological activity. The development of these libraries is a powerful tool for discovering new therapeutic leads and for probing biological pathways. nih.gov Dipeptide building blocks like this compound are useful in constructing these libraries, allowing for the introduction of specific amino acid combinations at defined positions in the peptide sequence.

In one example, a related compound, N-Cinnamoyl-l-valine methyl ester, was used as part of a dynamic combinatorial library. researchgate.net These libraries are designed to re-equilibrate their members in the presence of a biological target, leading to the amplification of the best-binding compound. This particular library was created to identify inhibitors for the enzyme carbonic anhydrase II, demonstrating how modified amino acid esters can be used to generate diverse molecular structures for high-throughput screening. researchgate.net The use of dipeptide esters in this context allows for the rapid assembly of a wide range of potential ligands, facilitating the discovery of molecules for mechanistic studies. nih.govresearchgate.net

Probes for Studying Biological Processes (non-human/non-clinical)

Beyond their role as synthetic intermediates, dipeptide esters and their components are employed as chemical probes to investigate fundamental biological processes at the molecular level. These studies are typically conducted in vitro or in non-human model systems to elucidate mechanisms of interaction and assembly.

Understanding how peptides and other small molecules bind to proteins is crucial for drug design and molecular biology. Amino acid esters are recognized and transported by specific proteins in biological systems. For example, L-valine methyl ester, a constituent part of the title compound, has been shown to be a substrate for the peptide transporters PEPT1 and PEPT2 in rats. nih.gov Studies using cells engineered to express these transporters showed that L-valine methyl ester competitively inhibits the uptake of a known substrate, confirming that it directly interacts with the transporter's binding site. nih.gov Such investigations are key to understanding how nutrient transporters recognize their cargo.

Furthermore, specific amino acids within a peptide are critical for its binding properties. Isotope labeling of valine residues has been used as a sophisticated NMR technique to directly probe the interactions between a protein and its ligand. nih.gov This method can identify specific contacts, such as CH-π interactions, between the valine side chain and aromatic moieties on the binding partner. nih.gov A dipeptide like this compound could be synthesized with an isotopic label to serve as a precise probe for mapping its interaction with a target protein.

| Inhibition Constants (Ki) for L-Valine Methyl Ester against Rat Peptide Transporters nih.gov | |

| Transporter | Ki Value (mM) |

| rPEPT1 | 3.6 |

| rPEPT2 | 0.83 |

This interactive table shows the binding affinity of L-valine methyl ester for two different peptide transporters, indicating a stronger interaction with rPEPT2.

The sequence of amino acids in a protein dictates how it folds into its functional three-dimensional structure. Small peptide fragments can serve as excellent models for understanding the intrinsic folding tendencies of certain amino acid sequences.

As previously mentioned, the crystal structure of N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester shows that this simple dipeptide autonomously forms a parallel β-sheet. nih.gov This structure is highly relevant to protein misfolding diseases, where amyloid proteins aggregate into extensive β-sheets. The Val-Val segment is found in amyloid-β, the peptide associated with Alzheimer's disease. nih.gov By studying the self-assembly of this small, protected dipeptide, researchers can gain insight into the fundamental intermolecular forces that drive the formation of the larger, disease-related amyloid structures. It also serves as a model for understanding how Val-Val segments contribute to the structure of functional proteins, such as the water channel aquaporin-4. nih.gov

A review of the available scientific literature did not yield specific examples of this compound being used as a tool for mechanistic elicitation studies in plant biology or for the induction of phytoalexins. This specific application is not a documented area of research for this compound.

Role in Chemical Communication Systems (e.g., Pheromone Research in Insects)

While this compound itself is primarily recognized as a dipeptide intermediate in synthesis, its constituent components, L-valine methyl ester and L-isoleucine methyl ester, are significant in the field of chemical ecology as semiochemicals. These structurally similar compounds have been identified as key components of insect sex pheromones, particularly within the Phyllophaga genus of scarab beetles.

Identification as a Semiochemical Component

Research into the chemical communication of the cranberry white grub, Phyllophaga anxia, led to the identification of L-valine methyl ester and L-isoleucine methyl ester as the major components of the female-produced sex pheromone. core.ac.uk Analysis of volatile compounds released by female beetles revealed two primary substances that elicited strong electrophysiological responses in male antennae. core.ac.uk Through gas chromatography-mass spectrometry (GC-MS), these compounds were confirmed to be L-valine methyl ester and L-isoleucine methyl ester. core.ac.uk The natural ratio of these two components in the pheromone gland extracts was determined to be approximately 3:1 (L-valine methyl ester to L-isoleucine methyl ester). core.ac.uk

In other related species, such as Phyllophaga lanceolata, L-leucine methyl ester was identified as the primary female-produced sex pheromone. nih.govresearchgate.net Interestingly, for this species, the addition of L-valine methyl ester or L-isoleucine methyl ester to the L-leucine methyl ester lure in a 1:1 ratio completely inhibited the attraction of males, demonstrating the specificity of pheromone signaling systems. nih.govresearchgate.net

Electroantennographic Detection (EAD) and Behavioral Bioassays (non-human)

The identification of these amino acid methyl esters as pheromones was validated through a combination of electroantennographic detection (EAD) and behavioral bioassays.

Electroantennographic Detection (EAD): Gas chromatographic-electroantennographic detection (GC-EAD) was a critical technique. core.ac.uk When volatile chemicals from female P. anxia were separated by gas chromatography, the effluent was directed simultaneously to a detector and a male beetle's antenna. core.ac.uk This method showed that of the five reproducible compounds in female volatiles, only the L-valine and L-isoleucine methyl esters elicited strong and consistent electrical responses from the male antennae. core.ac.uk The chirality of the molecules was proven to be critical, as only the L-forms of the amino acid methyl esters triggered an antennal response. core.ac.uk A synthetic 3:1 blend of the two esters produced the same EAD response in male antennae as the natural pheromone collected from females. core.ac.uk

Behavioral Bioassays: Field trapping experiments serve as the definitive behavioral bioassay to confirm the function of a pheromone. In the case of P. anxia, traps were baited with synthetic blends of L-valine and L-isoleucine methyl esters.

Initial Field Tests: Early field experiments in Massachusetts demonstrated that a synthetic 3:1 blend of L-valine and L-isoleucine methyl esters was attractive to male P. anxia beetles. core.ac.uk

Optimization of Blends: Subsequent research in Rhode Island tested eight different ratios of L-valine:L-isoleucine methyl esters to optimize the lure for capturing adult males. nih.gov The studies found that blends with ratios of 90:10, 80:20, and 60:40 were the most effective for capturing P. anxia males. nih.gov While small numbers of females were caught, their attraction was not consistent with any specific blend. nih.gov The research also noted the capture of other Phyllophaga species, though in numbers too low to determine their specific pheromone preferences. nih.gov

Table 1: Field Trapping Results for Phyllophaga anxia Using Different Pheromone Blends

| L-valine:L-isoleucine Ratio | Efficacy in Capturing Males | Reference |

| 3:1 (75:25) | Attractive | core.ac.uk |

| 90:10 | Most Effective | nih.gov |

| 80:20 | Most Effective | nih.gov |

| 60:40 | Most Effective | nih.gov |

Development of Research Reagents and Standards

This compound and related dipeptide methyl esters are valuable as intermediates and building blocks in peptide synthesis, making them important research reagents. Their primary application in this context is for the controlled, stepwise construction of larger, more complex peptides for pharmaceutical and biological research.

The synthesis of these reagents requires high-purity precursors. For instance, the creation of L-valine methyl ester hydrochloride, a foundational component, is a well-documented process. This involves reacting L-valine with thionyl chloride in anhydrous methanol (B129727), followed by purification steps like vacuum distillation and recrystallization to achieve high purity suitable for subsequent peptide coupling reactions. The purity and structure of these amino acid ester hydrochlorides and the resulting dipeptide methyl esters are confirmed using techniques like thin-layer chromatography (TLC) and spectroscopy.

As research standards, these compounds are used to:

Synthesize Peptide Libraries: Serve as starting materials for creating a wide variety of peptides to screen for biological activity.

Develop Novel Pharmaceuticals: Act as intermediates in the synthesis of peptide-based drugs.

Study Protein Structure and Function: Be incorporated into proteins to study the effects of specific amino acid sequences on protein folding and function.

The availability of high-purity dipeptide methyl esters like this compound is crucial for ensuring the accuracy and reproducibility of such advanced research.

Analytical Methodologies for L Isoleucyl L Valine Methyl Ester

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of L-Isoleucyl-L-valine Methyl Ester from reaction mixtures and for the assessment of its purity. Both HPLC and GC offer distinct advantages depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of dipeptides like this compound. Method development and validation are critical to ensure reliable and accurate results. A typical HPLC method involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is often achieved using a UV detector. cat-online.com

Validation of an HPLC method confirms that it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, and robustness. iiste.orgiiste.org For instance, a method for a related compound, L-isoleucine methyl ester hydrochloride, demonstrated good linearity in the concentration range of 15-75 μg/mL with an average recovery of 92.943%. researchgate.net

Table 1: Example of HPLC Method Parameters for a Related Amino Acid Ester

| Parameter | Condition |

| Column | Shimadzu VP-ODS C18 (150 mm × 4.6 mm, 5 μm) |

| Column Temperature | 40°C |

| Mobile Phase | Sodium acetate (B1210297) buffer (pH 7.2)-methanol-acetonitrile (20:45:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 262 nm |

| This table is based on a method developed for L-isoleucine methyl ester hydrochloride, a related compound, and illustrates typical HPLC conditions. researchgate.net |

Due to the lack of a strong chromophore in many amino acids and peptides, derivatization is often employed to enhance their detection by UV or fluorescence detectors in HPLC. nih.gov This involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric group.

For the analysis of amino acid esters, a common derivatization agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). researchgate.netnih.gov The reaction with Fmoc-Cl introduces the highly UV-absorbent fluorenylmethoxycarbonyl group, significantly improving detection sensitivity. researchgate.netcat-online.com The derivatization conditions, including the concentration of the reagent, reaction time, and temperature, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net For example, a study on L-isoleucine methyl ester hydrochloride determined optimal derivatization with 9-FMOC-Cl at a concentration of 10 mg/mL, a reaction time of 20 minutes, and 10 seconds of ultrasound. researchgate.net

Other derivatization reagents used in HPLC analysis of amino acids and related compounds include dansyl chloride and dabsyl chloride. nih.gov The choice of derivatization strategy depends on the analyte's structure, the desired sensitivity, and the available detection capabilities. nih.govnih.gov

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to determine the stereoisomeric purity of this compound. Chiral HPLC is the primary technique for separating and quantifying enantiomers and diastereomers. nih.govresearchgate.net

This is achieved using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. chiraltech.comnih.gov Various types of CSPs are available, including those based on polysaccharides, Pirkle-type phases, and macrocyclic antibiotics. researchgate.net For dipeptides, zwitterionic chiral selectors derived from cinchona alkaloids have shown effectiveness in separating enantiomers and diastereomers. chiraltech.com The elution order of the stereoisomers can sometimes be reversed by using pseudo-enantiomeric CSPs, which can be a valuable tool for reliable peak identification and quantification of enantiomeric excess. chiraltech.com

The development of a chiral HPLC method often involves screening different chiral columns and mobile phases to achieve optimal resolution. waters.com The mobile phase composition, including the type of organic modifier and additives like formic acid and diethylamine, can significantly influence the separation. chiraltech.com

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing purity and identifying volatile impurities. iiste.orgiiste.org GC-FID is a robust and widely available method that provides high sensitivity for organic compounds. nih.gov

Amino acids and dipeptides are generally non-volatile and require derivatization to increase their volatility for GC analysis. researchgate.netnih.gov A common approach is silylation, which converts the polar -NH2 and -COOH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. Another strategy involves esterification of the carboxyl group followed by acylation of the amino group. researchgate.net

The development of a GC method for volatile derivatives involves optimizing several parameters, including the type of derivatization reagent, reaction conditions, injection temperature, column type, and temperature program. nih.govresearchgate.net A capillary column, such as a DB-624, is often used for the separation of these derivatives. iiste.orgiiste.org The temperature program is carefully controlled to ensure the separation of the analyte from other volatile components in the sample. iiste.org

GC-FID is well-suited for impurity profiling of this compound. iiste.orgslideshare.net This is crucial for quality control, as impurities can arise from starting materials or side reactions during synthesis. A common impurity to monitor is L-Valine Methyl Ester Hydrochloride, which is a starting material for the synthesis of some dipeptides. pharmaffiliates.comgoogle.com

A validated GC method can effectively separate and quantify such impurities. iiste.orgiiste.org For example, a GC method was developed and validated for the purity analysis of L-valine methyl ester hydrochloride, which could also detect potential impurities like isoleucine methyl ester hydrochloride. slideshare.net The validation of such a method would include assessing its precision, linearity, recovery, and limits of detection and quantitation for the specified impurities. iiste.org

Table 2: Example of GC Method Parameters for Purity Analysis of a Related Amino Acid Ester

| Parameter | Condition |

| System | Gas Chromatograph with FID |

| Column | DB-624 (30m length, 0.53mm diameter, 1.0µm thickness) |

| Carrier Gas | Nitrogen |

| Column Oven Program | Initial temperature 150°C, hold for 15 min |

| This table is based on a method developed for L-valine methyl ester hydrochloride and illustrates typical GC conditions for purity analysis. iiste.org |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing data on molecular weight, sequence, and purity. For this compound, a dipeptide derivative, various MS techniques are employed for comprehensive characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides without causing significant fragmentation. nih.gov In the analysis of this compound, the sample is introduced in a liquid solution, and a high voltage is applied, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase for mass analysis.

This method typically generates protonated molecular ions, such as [M+H]⁺, where M is the neutral molecule. It is also common to observe adducts with alkali metals, like sodium [M+Na]⁺, especially when glass vials or sodium salts are present in the sample or mobile phase. nih.govrsc.org The formation of these charged species allows for the accurate determination of the compound's molecular weight. For this compound (C₁₂H₂₄N₂O₃, Molecular Weight: 244.33 g/mol ), the expected ions can be precisely measured.

| Ion Type | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₁₂H₂₅N₂O₃]⁺ | 245.1865 |

| [M+Na]⁺ | [C₁₂H₂₄N₂O₃Na]⁺ | 267.1684 |

| [2M+H]⁺ | [C₂₄H₄₉N₄O₆]⁺ | 489.3652 |

| [2M+Na]⁺ | [C₂₄H₄₈N₄O₆Na]⁺ | 511.3472 |

This table presents the theoretical monoisotopic masses for the primary ions of this compound observed in ESI-MS.

The ease of coupling ESI with liquid chromatography (LC) makes LC-ESI-MS a powerful method for purity assessment and identification of the dipeptide ester in complex mixtures. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique frequently used in peptide analysis. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase.

A key feature of MALDI, particularly when coupled with a time-of-flight (TOF) mass analyzer, is that it predominantly produces singly charged molecular ions ([M+H]⁺). uab.edu This simplifies the resulting mass spectrum, concentrating the ion signal into a single peak and maximizing sensitivity, which is advantageous for determining the molecular weight of the primary compound. uab.edu While MALDI provides less structural information on its own compared to techniques that induce fragmentation, its high sensitivity makes it excellent for screening samples and analyzing peptide mixtures. uab.edu For enhanced performance in specific applications, derivatization techniques can be employed to improve the ionization efficiency and detection of the peptide ester. tandfonline.com

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure and confirm the amino acid sequence of peptides. nih.gov The process involves multiple stages of mass analysis. First, a precursor ion of this compound (e.g., the [M+H]⁺ ion at m/z 245.1865) is selected in the first mass analyzer. This selected ion is then directed into a collision cell, where it collides with an inert gas, such as argon or nitrogen. uab.edu This process, known as collision-induced dissociation (CID), imparts energy to the precursor ion, causing it to break apart at its weakest bonds. nih.gov

For peptides, fragmentation predictably occurs along the amide backbone, producing a series of characteristic fragment ions known as b- and y-ions. uab.eduyoutube.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. nih.gov The resulting fragment ions are then analyzed in a second mass analyzer, generating an MS/MS spectrum.

The mass difference between consecutive peaks in a b-ion or y-ion series corresponds to the mass of a specific amino acid residue. By analyzing the pattern of fragment ions, the sequence of amino acids (Isoleucine followed by Valine) can be unequivocally confirmed.

| Precursor Ion ([M+H]⁺) | Fragment Ion | Fragment Type | Calculated m/z |

| 245.1865 | [H-Ile-CO]⁺ | b₁ | 113.0841 |

| [H₂N-Val-OMe+H]⁺ | y₁ | 132.1024 |

Quality Control and Reference Standard Development for Research Grade Materials